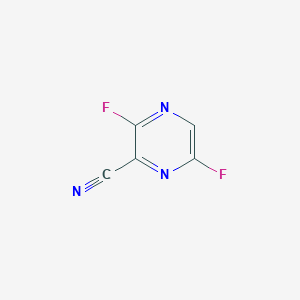

3,6-Difluoropyrazine-2-carbonitrile

Übersicht

Beschreibung

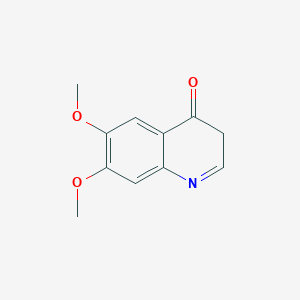

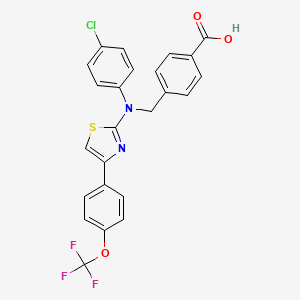

3,6-Difluoropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HF2N3 . It has a molecular weight of 141.08 g/mol . This compound is used in the multi-step synthesis of Favipiravir from Aminopyrazine .

Synthesis Analysis

The prime intermediate this compound is synthesized by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride using tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst . This reaction takes place in toluene and DMSO medium at reflux temperature (120 ºC) .Molecular Structure Analysis

The InChI code for this compound is1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H . The Canonical SMILES is C1=C(N=C(C(=N1)F)C#N)F . Chemical Reactions Analysis

This compound is used in the multi-step synthesis of Favipiravir . One of the steps involves the treatment of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride in the presence of Bu4NBr, followed by reaction with hydrogen peroxide using potassium carbonate base and then with sodium bicarbonate .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 49.6 Ų and a complexity of 164 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Facile Synthesis of Pyrazole Derivatives : 3,6-Difluoropyrazine-2-carbonitrile has been utilized in the synthesis of various pyrazole derivatives. For instance, the synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles using deep eutectic solvents offers a convenient approach. This method provides high yields, shorter reaction times, and avoids the use of toxic catalysts and solvents (Bhosle et al., 2016).

Catalyst-Free Combinatorial Library Synthesis : The compound has also been used in a catalyst-free combinatorial library synthesis of novel carbonitrile derivatives. This process involves a four-component reaction in water, demonstrating its versatility in green chemistry applications (Kumaravel & Vasuki, 2009).

Green Synthesis with Sodium Ascorbate : Another application is in the green synthesis of pyrazole-4-carbonitriles using sodium ascorbate as a safe catalyst. This method emphasizes eco-friendliness and simplicity, offering advantages such as minimal waste and avoidance of hazardous solvents (Kiyani & Bamdad, 2018).

Biological Applications

Synthesis of Biologically Potent Derivatives : The compound has been used in the synthesis of biologically potent derivatives, such as 6-amino-1-(2,4-dinitrophenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. These compounds have shown promising antibacterial, anti-tuberculosis, and cytotoxicity activities, highlighting their potential in medical research (Vasava et al., 2019).

Antimicrobial and Anticancer Activities : The derivatives of this compound have been studied for their antimicrobial and anticancer activities. For example, pyrazolo[5,1-c][1,2,4]triazines derived from 5-Aminopyrazole showed notable antibacterial, antifungal, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Photovoltaic and ElectrochemicalApplications

Photovoltaic Properties in Organic-Inorganic Diode Fabrication : The photovoltaic properties of pyrazine derivatives, including those derived from this compound, have been explored for their use in organic-inorganic photodiode fabrication. These studies focus on the absorbance, electrical properties, and diode parameters under various conditions, highlighting the potential of these derivatives in the field of renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrochemically Induced Synthesis for Anticancer Agents : The compound has been used in electrochemically induced syntheses, such as the production of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. These syntheses utilize environmentally friendly methods and have potential applications in developing anticancer agents (Upadhyay et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3,6-Difluoropyrazine-2-carbonitrile are not mentioned in the search results, it is known that this compound is used in the synthesis of Favipiravir , which is currently under clinical trials for its application to treat viral infection including complications due to COVID-19 . This suggests that the demand for this compound may increase in the future as research into antiviral drugs continues.

Eigenschaften

IUPAC Name |

3,6-difluoropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONECIHYIQJRNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627392 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356783-28-3 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3,6-Difluoropyrazine-2-carbonitrile in the synthesis of Favipiravir?

A1: this compound serves as a crucial intermediate in the efficient four-step synthesis of Favipiravir outlined in the research. [] The researchers synthesized this compound by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, using tetrabutyl-ammonium bromide as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C). This simplified method contributes to a higher overall molar yield (65%) compared to previous six-step protocols. []

Q2: What purification method was developed for the isolation of this compound?

A2: The researchers developed a straightforward purification method for this compound. This involved the formation of a dicyclohexylamine salt of the compound, followed by neutralization using hydrogen peroxide. [] This purification strategy facilitates the removal of impurities and enhances the overall yield of the desired product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)